2-(Azetidin-1-yl)-5-nitropyridine

Description

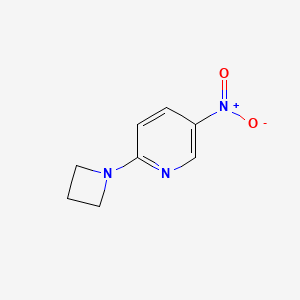

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-2-3-8(9-6-7)10-4-1-5-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHBFZHPMIYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Azetidin 1 Yl 5 Nitropyridine Scaffolds

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, rendering it susceptible to a variety of chemical transformations that are not readily observed in its larger, less strained counterparts. This inherent reactivity can be harnessed for the introduction of molecular diversity.

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary driving force for the reactions of azetidines. Nucleophilic attack on one of the ring carbons can lead to the cleavage of a carbon-nitrogen bond, resulting in the formation of linear amine derivatives. The regioselectivity of this ring-opening is influenced by both electronic and steric factors. In the case of 2-(azetidin-1-yl)-5-nitropyridine, the azetidine ring is attached to an electron-withdrawing pyridine (B92270) ring, which can influence the reactivity of the azetidine carbons.

While specific studies on the ring-opening of 2-(azetidin-1-yl)-5-nitropyridine are not extensively documented in publicly available literature, the general principles of azetidine chemistry suggest that it would be susceptible to ring-opening under various conditions. For instance, reactions with strong nucleophiles, often activated by Lewis acids, can facilitate the opening of the azetidine ring. The attack would likely occur at one of the methylene (B1212753) carbons of the azetidine ring.

Derivatization at the Azetidine Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the azetidine ring in 2-(azetidin-1-yl)-5-nitropyridine is a secondary amine and thus a site for further functionalization. N-alkylation and N-acylation reactions provide straightforward methods for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen can be achieved through reactions with alkyl halides or other electrophilic alkylating agents. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Acylation: Acyl groups can be readily introduced by reacting the azetidine nitrogen with acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Detailed research findings from studies on analogous systems indicate that these derivatizations are generally high-yielding and tolerant of a range of functional groups on the incoming alkyl or acyl moiety.

Table 1: Representative N-Functionalization Reactions of Azetidine Scaffolds

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | 2-(Azetidin-1-yl)-5-nitropyridine | Benzyl bromide | 2-(1-Benzylazetidin-1-yl)-5-nitropyridine | N-Alkylation |

| 2 | 2-(Azetidin-1-yl)-5-nitropyridine | Acetyl chloride | 1-(1-(5-Nitropyridin-2-yl)azetidin-1-yl)ethan-1-one | N-Acylation |

Note: This table represents expected reactions based on the general reactivity of azetidines. Specific experimental data for these reactions on 2-(azetidin-1-yl)-5-nitropyridine is not extensively available in the cited literature.

Functional Group Interconversions on the Azetidine Ring

While the primary focus is often on the reactivity of the azetidine nitrogen, the carbon backbone of the azetidine ring can also be functionalized, although this is generally more challenging. Such transformations might involve the introduction of substituents through multi-step sequences, potentially involving ring-opening followed by recyclization, or through the use of pre-functionalized azetidine precursors in the initial synthesis of the 2-(azetidin-1-yl)-5-nitropyridine scaffold.

Reactivity of the Nitropyridine Moiety

The nitropyridine portion of the molecule offers a distinct set of reactive handles, primarily centered around the nitro group and the pyridine ring itself, which is activated towards certain transformations by the electron-withdrawing nature of the nitro substituent.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation in the chemistry of nitropyridines. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic properties of the pyridine ring and opening up new avenues for further functionalization, such as diazotization and subsequent Sandmeyer reactions or amide bond formation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes that are applicable to 2-(azetidin-1-yl)-5-nitropyridine include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are also effective. The resulting 2-(azetidin-1-yl)pyridin-5-amine is a key intermediate for the synthesis of a wide range of derivatives. nih.gov

Table 2: Conditions for the Reduction of the Nitro Group in 2-(Azetidin-1-yl)-5-nitropyridine Analogues

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product |

| 1 | H₂, Pd/C | Methanol | Room Temperature | 2-(Azetidin-1-yl)pyridin-5-amine |

| 2 | SnCl₂·2H₂O | Ethanol | Reflux | 2-(Azetidin-1-yl)pyridin-5-amine |

| 3 | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-(Azetidin-1-yl)pyridin-5-amine |

Note: This table is based on general procedures for nitro group reduction on similar nitropyridine systems. nih.gov

Substitution Reactions on the Pyridine Ring Facilitated by the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNA_r). nih.gov In the case of 2-(azetidin-1-yl)-5-nitropyridine, the positions ortho and para to the nitro group (positions 4 and 6) are the most activated for nucleophilic attack. While the azetidinyl group at the 2-position is not a typical leaving group, substitution of other groups on the pyridine ring can be facilitated by the presence of the nitro group. For instance, if a suitable leaving group were present at the 4- or 6-position, it could be readily displaced by a variety of nucleophiles.

Furthermore, in some cases, the nitro group itself can act as a leaving group, particularly in reactions with potent nucleophiles under forcing conditions. This reactivity provides a pathway to introduce a range of functionalities at the 5-position of the pyridine ring. Studies on related 2-substituted-5-nitropyridines have shown that the nitro group can be displaced by nucleophiles such as alkoxides, thiolates, and amines. nih.govnih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on the 2-(Azetidin-1-yl)-5-nitropyridine Scaffold

| Entry | Nucleophile | Position of Attack | Product |

| 1 | Sodium methoxide | 5 (Displacement of NO₂) | 2-(Azetidin-1-yl)-5-methoxypyridine |

| 2 | Sodium thiophenoxide | 5 (Displacement of NO₂) | 2-(Azetidin-1-yl)-5-(phenylthio)pyridine |

| 3 | Piperidine | 5 (Displacement of NO₂) | 2-(Azetidin-1-yl)-5-(piperidin-1-yl)pyridine |

Note: This table illustrates potential SNA_r reactions based on the known reactivity of 5-nitropyridines. nih.govnih.gov Specific experimental validation for 2-(azetidin-1-yl)-5-nitropyridine is limited in the surveyed literature.

Influence of the Nitro Group on Pyridine Aromaticity and Electron Distribution

The presence of a nitro group at the 5-position of the pyridine ring profoundly influences its electronic structure and, consequently, its aromaticity and reactivity. The nitro group is a powerful electron-withdrawing group, exerting its effect through both resonance and inductive effects. This electronic pull significantly depletes the electron density of the pyridine ring, a phenomenon that has been observed in related nitropyridine systems.

This altered electron distribution has a direct bearing on the molecule's reactivity. The positions ortho and para to the nitro group (positions 2, 4, and 6) become highly electrophilic and are thus activated towards nucleophilic attack. In the case of 2-(Azetidin-1-yl)-5-nitropyridine, the presence of the azetidinyl group at the 2-position already satisfies one of these activated sites. The remaining activated positions, particularly C4 and C6, are prime targets for nucleophilic aromatic substitution (SNAr) reactions.

Selective Chemical Transformations and Chemoselectivity

The diverse array of functional groups within the 2-(Azetidin-1-yl)-5-nitropyridine scaffold presents both opportunities and challenges for selective chemical transformations. The key to its synthetic utility lies in the ability to functionalize one part of the molecule while leaving the others intact, a concept known as chemoselectivity.

Orthogonality of Reaction Sites in the Compound

The term "orthogonality" in this context refers to the ability to address different reactive sites within the molecule under distinct and non-interfering reaction conditions. In 2-(Azetidin-1-yl)-5-nitropyridine, several potential reaction sites exist:

The Pyridine Ring: As discussed, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions.

The Nitro Group: The nitro group itself can undergo reduction to an amino group under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation dramatically alters the electronic properties of the pyridine ring, switching the substituent from strongly electron-withdrawing to strongly electron-donating.

The Azetidine Ring: The strained four-membered azetidine ring can be susceptible to ring-opening reactions under certain conditions, although it is generally stable. The nitrogen atom of the azetidine ring also possesses a lone pair of electrons, which could potentially participate in reactions, though its basicity is reduced by its connection to the electron-deficient pyridine ring.

The ability to selectively target one of these sites over the others is crucial for its use as a building block. For instance, one could envision a synthetic sequence where a nucleophile is first introduced at the C4 or C6 position of the pyridine ring, followed by the reduction of the nitro group to an amine, thereby creating a highly functionalized pyridine derivative. The conditions for these two transformations would need to be carefully chosen to avoid cross-reactivity.

Cascade Reactions and Multicomponent Transformations

While specific examples involving 2-(Azetidin-1-yl)-5-nitropyridine in cascade or multicomponent reactions are not documented in available literature, the structural motifs present in the molecule suggest its potential as a substrate in such processes.

Cascade reactions , where a single reaction setup initiates a sequence of intramolecular transformations, could potentially be designed to exploit the reactivity of this scaffold. For example, a reaction initiated at one of the electrophilic sites on the pyridine ring could trigger a subsequent reaction involving the azetidine ring or the nitro group after its transformation. The development of such cascade reactions offers an elegant and efficient way to build molecular complexity from a relatively simple starting material.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry. The reactivity of the electron-deficient pyridine ring in 2-(Azetidin-1-yl)-5-nitropyridine makes it a plausible candidate for participation in MCRs. For instance, related 5-nitropyridine derivatives have been successfully employed in the multicomponent synthesis of other complex heterocyclic systems. It is conceivable that 2-(Azetidin-1-yl)-5-nitropyridine could act as the electrophilic component in such reactions, reacting with a nucleophile and another electrophile in a concerted fashion to generate novel and complex molecular architectures.

Computational and Theoretical Investigations of Azetidinyl Nitropyridine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 2-(Azetidin-1-yl)-5-nitropyridine. Such studies on related nitropyridine derivatives, for instance, have been successfully carried out using DFT methods with various basis sets to analyze molecular structure, vibrational frequencies, and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The energies of these orbitals and the energy gap between them are crucial descriptors of a molecule's reactivity and kinetic stability.

For systems analogous to 2-(Azetidin-1-yl)-5-nitropyridine, such as other substituted nitropyridines, the HOMO is typically located over the amino group and the pyridine (B92270) ring, while the LUMO is concentrated around the electron-withdrawing nitro group. nih.gov This distribution indicates that the molecule would likely act as an electron donor at the azetidinyl-substituted part of the pyridine ring in reactions with electrophiles and as an electron acceptor at the nitro-substituted portion in reactions with nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability; a smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

Table 1: Representative Frontier Orbital Energies for an Analogous Nitropyridine System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Data is illustrative and based on calculations for analogous 2-amino-nitropyridine systems.

The distribution of electron density within 2-(Azetidin-1-yl)-5-nitropyridine is highly influenced by its substituent groups. The azetidine (B1206935) group, acting as an electron-donating group, increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the nitro group is a strong electron-withdrawing group, which significantly decreases the electron density on the ring.

This push-pull electronic effect results in a notable intramolecular charge transfer from the electron-donating azetidinyl group to the electron-withdrawing nitro group. This charge redistribution creates a significant dipole moment and influences the molecule's interaction with other polar molecules and its solubility. Natural Bonding Orbital (NBO) analysis performed on similar compounds confirms the charge transfer and hyperconjugative interactions between the donor and acceptor parts of the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps for related nitropyridines visually confirm that the most negative potential (red/yellow regions, susceptible to electrophilic attack) is located around the nitro group's oxygen atoms, while the area around the amino substituent is less negative. nih.gov

The pyridine ring in 2-(Azetidin-1-yl)-5-nitropyridine is aromatic. Structurally, pyridine is similar to benzene (B151609), with one CH group replaced by a nitrogen atom. nih.gov The five carbon atoms and the nitrogen atom in the pyridine ring are sp² hybridized. libretexts.org Each of these six atoms contributes one p-orbital perpendicular to the plane of the ring, and these orbitals overlap to form a continuous, delocalized π-electron system.

The system contains 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). nih.govlibretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org Therefore, despite the presence of the nitrogen heteroatom and the substituents, the pyridine core of the molecule maintains its aromatic character, which is a primary determinant of its stability and chemical properties.

Molecular Geometry and Conformation Studies

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. rsc.org Like other small rings such as cyclobutane, the azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This inherent strain is a critical factor in the reactivity of azetidines. rsc.org

The strain energy of an unsubstituted azetidine ring is considerable, making it more stable than the highly strained three-membered aziridine (B145994) ring but still reactive under certain conditions. rsc.org This strain can facilitate ring-opening reactions, although azetidines are generally more stable and easier to handle than aziridines. rsc.orgyoutube.com The presence of substituents on the azetidine ring can further influence its strain energy. rsc.org

Table 2: Comparison of Ring Strain Energies

| Ring System | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27-28 |

| Azetidine | 4 | ~25-26 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

Values are approximate and for the parent, unsubstituted heterocycles.

The conformation of 2-(Azetidin-1-yl)-5-nitropyridine is defined by the relative orientation of the planar nitropyridine ring and the puckered azetidine ring. The azetidine ring is not flat; it adopts a puckered conformation to slightly alleviate torsional strain. The barrier to ring inversion in azetidine is relatively low.

The key conformational aspect of the entire molecule is the rotation around the C-N bond connecting the pyridine ring to the azetidine nitrogen. Computational studies on analogous 2-substituted pyridines would suggest that the lowest energy conformation likely involves a near-coplanar arrangement of the pyridine ring and the mean plane of the azetidine ring to maximize electronic conjugation between the nitrogen lone pair of the azetidine and the π-system of the pyridine ring. However, steric hindrance between the hydrogen atoms on the azetidine ring and the hydrogen atom at the C3 position of the pyridine ring can lead to a slightly twisted conformation. The energy barrier for rotation around this C-N bond would determine the flexibility of the molecule and the accessibility of different conformational states.

Thermochemical Parameters and Stability Calculations

Thermochemical parameters are crucial for assessing the stability and energy content of molecules. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties with a high degree of accuracy.

Heat of Formation (HOF) of Nitropyridine Derivatives

The heat of formation (HOF) is a fundamental thermochemical property that indicates the stability of a compound relative to its constituent elements. For nitropyridine derivatives, which can be energetic materials, HOF is a key parameter in evaluating their potential performance. tandfonline.com

Computational studies have systematically investigated the HOF for a comprehensive series of nitropyridine isomers using DFT methods. tandfonline.comresearchgate.net By employing isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, researchers can achieve highly accurate theoretical HOF values. researchgate.net These calculations show that the HOF values are influenced by the number and position of the nitro groups on the pyridine ring. researchgate.net

A study by Türker et al. utilized various DFT functionals (B3LYP, B3P86, B3PW91) to calculate the HOF of all possible nitropyridine derivatives. The results indicated that while the absolute HOF values varied slightly with the computational method used, the trends across the series of isomers remained consistent. tandfonline.comresearchgate.net Generally, as the number of nitro groups increases, the HOF becomes more positive, indicating a higher energy content. researchgate.net

Below is a table showcasing calculated heat of formation values for selected mononitropyridine and dinitropyridine isomers, demonstrating the influence of nitro group positioning.

| Compound | Functional | 6-31G(d,p) | 6-31++G(d,p) | 6-311G(d,p) | cc-pvdz |

| 2-Nitropyridine | B3P86 | 117.4 | 125.9 | 124.2 | 122.0 |

| 3-Nitropyridine | B3P86 | 117.6 | 126.5 | 124.7 | 122.5 |

| 4-Nitropyridine | B3P86 | 123.6 | 132.2 | 130.4 | 128.2 |

| 2,3-Dinitropyridine | B3P86 | 151.7 | 163.6 | 161.2 | 158.7 |

| 2,5-Dinitropyridine | B3P86 | 151.0 | 163.4 | 160.8 | 158.4 |

| 2,6-Dinitropyridine | B3P86 | 154.6 | 167.0 | 164.5 | 162.0 |

| Data sourced from a DFT study on nitropyridine derivatives. researchgate.net Values are in kJ/mol. |

These theoretical studies provide essential data for understanding the stability of nitropyridine compounds, including derivatives like 2-(azetidin-1-yl)-5-nitropyridine, by providing a baseline understanding of the energetic contribution of the nitropyridine core. researchgate.net

Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. For nitroaromatic compounds, the BDE of the C-NO2 bond is of particular interest as it is often the trigger linkage for decomposition in energetic materials. univ-paris13.fr Computational studies allow for the detailed investigation of how molecular structure influences BDE.

The stability of the C-NO2 bond in N-heteroaromatic derivatives is significantly affected by the electronic properties of the aromatic ring. univ-paris13.fr Key factors influencing the C-NO2 BDE in nitropyridine systems include:

Position of the Nitro Group: The electronic environment at different positions on the pyridine ring can strengthen or weaken the C-NO2 bond.

Number and Position of Ring Nitrogens: The presence of the electron-withdrawing nitrogen atom in the pyridine ring generally influences bond strengths. Computational studies on various N-heteroaromatics show that introducing pyridine-type nitrogen atoms tends to decrease the C-NO2 BDE, and increasing the number of these nitrogen atoms further reduces it. univ-paris13.fr

Nature of Other Substituents: The presence of other substituents, such as the azetidinyl group in 2-(azetidin-1-yl)-5-nitropyridine, can modulate the BDE through electronic effects (donation or withdrawal).

A computational study on a series of N-heteroaromatic derivatives systematically explored these relationships. univ-paris13.fr The findings provide a framework for predicting the relative stability of the C-NO2 bond in complex molecules.

| Structural Feature | Impact on C-NO2 Bond Dissociation Energy (BDE) |

| Introduction of Pyridine-Type N atoms | Decreases BDE |

| Increasing Number of Pyridine-Type N atoms | Further decreases BDE |

| Vicinal Pyridine-Type N atoms to C-NO2 | Lowers BDE |

| Intramolecular Hydrogen Bonding (e.g., between vicinal C-NO2 and C-NH2) | Increases BDE |

| This table summarizes general trends in C-NO2 BDE based on computational studies of N-heteroaromatic compounds. univ-paris13.fr |

For 2-(azetidin-1-yl)-5-nitropyridine, the azetidinyl group, being an amino substituent, is expected to act as an electron-donating group through resonance, which could influence the strength of the C-NO2 bond. Precise BDE calculations for this specific molecule would require dedicated computational analysis but can be estimated based on these established principles.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. rsc.org This predictive power is particularly valuable in designing synthetic routes for novel compounds like 2-(azetidin-1-yl)-5-nitropyridine.

Prediction of Reaction Pathways and Transition States

The synthesis of 2-(azetidin-1-yl)-5-nitropyridine likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the azetidine acts as the nucleophile, displacing a leaving group (such as a halogen) from a nitropyridine electrophile. Computational models can predict the feasibility of such pathways.

Quantum chemical calculations can be used to:

Model Reactant Adducts: Determine the structure and stability of initial adducts, such as Meisenheimer complexes, which are key intermediates in SNAr reactions. nih.gov

Calculate Activation Barriers: Compute the energy of the transition states for different potential reaction steps. A lower activation barrier indicates a more favorable reaction pathway. rsc.org

Evaluate Leaving Group Potential: Compare the energy profiles for different leaving groups (e.g., F, Cl, Br) to determine the most efficient substrate for the substitution reaction. rsc.org

For instance, computational studies on the reaction of nucleophiles with nitroarenes have shown that the initial addition is often fastest at a position occupied by hydrogen. acs.org However, if a good leaving group is present, the subsequent steps lead to the SNAr product. The synthesis of 2-(azetidin-1-yl)-5-nitropyridine from a precursor like 2-chloro-5-nitropyridine (B43025) and azetidine would involve the formation of a transition state leading to the displacement of the chloride ion. Computational modeling can precisely map this pathway and its associated energetics. nih.govrsc.org

Catalyst Design and Optimization through Computational Approaches

Computational modeling plays a crucial role in modern catalyst design, enabling the in silico screening of potential catalysts and the optimization of reaction conditions, which saves significant experimental time and resources. mit.edu

For the synthesis of azetidinyl-nitropyridine systems, several catalytic strategies could be envisioned and computationally modeled:

Photocatalysis: Recent breakthroughs have utilized photocatalysts to drive the synthesis of azetidines from alkenes and oximes. mit.edu Computational models can predict which reactant pairs will be successful by calculating their frontier orbital energies. This approach allows for the rapid pre-screening of substrates and catalysts to identify promising combinations. mit.edu

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. researchgate.net Computational studies can help in designing ligands for the metal center (e.g., N-heterocyclic carbenes or phosphines) that enhance catalytic activity and selectivity for the coupling of azetidine with a nitropyridine derivative. researchgate.net

Base Catalysis: In SNAr reactions, the choice of base can be critical. Computational models can explore the role of the base in deprotonating the nucleophile or stabilizing intermediates, guiding the selection of the optimal base for a given transformation. nih.gov

For example, researchers developing a photocatalytic method for azetidine synthesis used computational models to calculate frontier orbital energies for numerous alkenes and oximes. mit.edu These calculations allowed them to accurately predict which pairs would react to form the desired azetidine product, and these predictions were largely confirmed by experimental results. mit.edu This demonstrates the power of computational chemistry to guide the development of new synthetic methodologies that could be applied to targets like 2-(azetidin-1-yl)-5-nitropyridine.

Applications in Advanced Organic Synthesis and Scaffold Design

Azetidine-Containing Scaffolds in Molecular Framework Development

The azetidine (B1206935) ring itself is a highly sought-after structural motif in modern chemistry. Its inclusion in a molecule imparts specific and desirable properties that are leveraged in scaffold design. rsc.org

The four-membered azetidine ring is conformationally restricted due to significant ring strain (approximately 25.4 kcal/mol). rsc.org This rigidity is a powerful tool in rational drug design. By incorporating an azetidine scaffold, chemists can lock a portion of a molecule into a specific three-dimensional orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. The azetidine ring serves as a rigid linker or anchor point from which other functional groups can be projected into space with well-defined trajectories, facilitating precise interactions with protein binding pockets. nsf.govacs.org The synthesis of complex spirocyclic and bicyclic systems containing azetidine further exemplifies the creation of structurally novel and constrained frameworks. acs.orgresearchgate.net

Azetidine scaffolds are valuable platforms for diversity-oriented synthesis (DOS), a strategy used to rapidly generate large collections of structurally diverse small molecules for high-throughput screening. mdpi.com Functionalized azetidines, such as those derived from 2-(azetidin-1-yl)-5-nitropyridine, can be systematically modified at multiple points. The amino group of the reduced product can be acylated, alkylated, or used in cross-coupling reactions. Further functionalization can be introduced on the azetidine ring itself, leading to a vast expansion of chemical space from a single core structure. This approach is instrumental in the discovery of new lead compounds in drug development programs. mdpi.com

Utility in Polymer Chemistry and Functional Material Science

While less explored, the functional groups within 2-(Azetidin-1-yl)-5-nitropyridine and its derivatives suggest significant potential in materials science.

The amino derivative, 6-(azetidin-1-yl)pyridin-3-amine, is effectively a diamine, with two reactive nitrogen atoms (the pyridine (B92270) ring nitrogen can also participate in certain reactions). This structure makes it a potential monomer for step-growth polymerization. Specifically, it could react with diacid chlorides or diacids to form polyamides . libretexts.orgblogspot.comresearchgate.netlibretexts.org The incorporation of the rigid, polar azetidinyl-pyridine unit into the polymer backbone would be expected to impart unique thermal and mechanical properties, such as high thermal stability and specific solubility characteristics.

Furthermore, aminopyridine moieties can be converted into polymerizable units, for example, by reacting the amino group with methacryloyl chloride to form a methacrylate (B99206) monomer. researchgate.net Such monomers can undergo radical polymerization to produce polymers with pendant aminopyridine groups. These materials have applications as functional polymers, for instance, as polymeric catalysts or as materials with specific binding or responsive properties. tandfonline.comacs.org The synthesis of polymers containing fused heterocycles like imidazo[1,2-a]pyridine (B132010) from aminopyridine precursors via multicomponent polymerizations also highlights a pathway to advanced functional materials with unique photoelectric and thermal properties. acs.org

Table 3: Potential Polymer Architectures from Azetidinyl-Aminopyridine

| Polymer Type | Monomer(s) | Polymerization Method | Potential Properties/Applications |

| Polyamide | 6-(azetidin-1-yl)pyridin-3-amine + Diacid Chloride | Polycondensation libretexts.orglibretexts.org | High thermal stability, specialty fibers |

| Poly(methacrylate) | Methacrylate derivative of 6-(azetidin-1-yl)pyridin-3-amine | Radical Polymerization researchgate.net | Functional polymer, polymeric catalyst, antimicrobial material |

| Fused Heterocyclic Polymer | 6-(azetidin-1-yl)pyridin-3-amine + Diisocyanide + Dialdehyde | Multicomponent Polymerization acs.org | Fluorescent materials, high refractive index polymers |

Crosslinkers in Polymer Synthesis

Beyond its potential as a monomer, the bifunctional nature of 2-(Azetidin-1-yl)-5-nitropyridine lends itself to applications as a crosslinker in polymer synthesis. The azetidine ring can react with suitable functional groups on existing polymer chains, such as carboxylic acids or acyl chlorides, to form stable amide linkages. Simultaneously, the nitro group on the pyridine ring can be chemically reduced to an amine, which can then participate in a secondary crosslinking reaction. This dual reactivity allows for the creation of well-defined, three-dimensional polymer networks. The degree of crosslinking, and thus the mechanical and thermal properties of the resulting material, can be controlled by the stoichiometry of the crosslinker and the reaction conditions.

| Potential Reactive Site | Type of Reaction for Crosslinking |

| Azetidine Ring | Ring-opening reaction with functional groups on polymer chains (e.g., carboxylic acids, acyl chlorides) |

| Nitro Group (after reduction to amine) | Reaction with electrophilic groups on polymer chains (e.g., epoxides, isocyanates) |

Potential Applications in Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, often relies on the design of specialized ligands that can coordinate to a metal center and create a chiral environment. The structure of 2-(Azetidin-1-yl)-5-nitropyridine suggests its potential as a precursor for the development of novel chiral ligands.

The azetidine ring can be substituted with chiral auxiliaries, or the nitrogen atom of the azetidine can act as a stereogenic center upon coordination to a metal. Furthermore, the pyridine nitrogen provides a strong coordination site for a variety of transition metals. The nitro group, while electron-withdrawing, can be synthetically manipulated to introduce other functionalities that could modulate the electronic properties of the ligand or provide additional binding sites. The development of chiral ligands based on the 2-(azetidin-1-yl)pyridine (B11922145) scaffold could lead to new catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. While this remains a promising area for exploration, further research is needed to synthesize and evaluate the catalytic activity of such derivatives. The asymmetric ring-opening of meso-aziridines, for instance, is a powerful strategy for obtaining chiral 1,2-diamines, and analogous catalytic systems derived from azetidine-based ligands could offer new pathways to valuable chiral building blocks. ua.es

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Azetidin-1-yl)-5-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine and halogenated 5-nitropyridine derivatives. For example, disulfide intermediates (e.g., 2,2'-dithiobis(5-nitropyridine)) can react with amines under mild conditions (THF/DMF, triethylamine/DIPEA) to form derivatives like 2-(alkyldisulfaneyl)-5-nitropyridine . Optimization of solvent polarity, base strength, and temperature is critical for minimizing side reactions (e.g., nitro group reduction). Comparative studies with analogous compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) suggest that electron-withdrawing substituents on the pyridine ring enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Azetidin-1-yl)-5-nitropyridine?

- Methodological Answer :

- NMR : H and C NMR identify azetidine ring protons (δ ~3.0–4.0 ppm) and nitro group effects on pyridine ring shifts.

- X-ray crystallography : Resolves bond angles and planarity of the azetidine-pyridine system, as demonstrated in studies of 2-amino-5-nitropyridine derivatives .

- FT-IR : Confirms nitro group stretching vibrations (~1520 cm) and C-N bond formation.

Q. What are the key safety considerations when handling 2-(Azetidin-1-yl)-5-nitropyridine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitroaromatics are often irritants .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Decomposition : Avoid exposure to strong oxidizers, as thermal decomposition may release NO gases .

Q. How is 2-(Azetidin-1-yl)-5-nitropyridine applied in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for designing enzyme inhibitors (e.g., kinase or protease targets) due to its electron-deficient pyridine ring and azetidine’s conformational flexibility. Structural analogs, such as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine derivatives, demonstrate activity in pharmacological assays, guiding SAR studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 2-(Azetidin-1-yl)-5-nitropyridine?

- Methodological Answer :

- DFT calculations : Predict transition states for nucleophilic substitution reactions, identifying steric/electronic barriers in azetidine-pyridine coupling .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) in crystal packing, aiding in solvent selection for recrystallization .

- MD simulations : Model solvation effects to optimize reaction media (e.g., DMF vs. THF) for improved regioselectivity .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Benchmarking : Compare computed vibrational spectra (DFT) with experimental FT-IR to calibrate functional/basis set choices .

- Crystallographic validation : Use X-ray structures to refine computational models of molecular electrostatic potential (MEP) surfaces .

- Error analysis : Quantify deviations in reaction energy profiles (e.g., ΔG‡) by adjusting solvation models in computational workflows .

Q. How does the electronic structure of 2-(Azetidin-1-yl)-5-nitropyridine influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro group effects : The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack at the 2-position while deactivating electrophilic substitution.

- Azetidine’s role : The azetidine’s strained ring enhances nucleophilicity at the nitrogen, facilitating bond formation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Comparative studies : Analogous compounds (e.g., 2-(difluoromethyl)-5-nitropyridine) show reduced reactivity due to weaker electron-withdrawing effects .

Q. What catalytic systems enhance the regioselectivity of 2-(Azetidin-1-yl)-5-nitropyridine in multi-step syntheses?

- Methodological Answer :

- Ligand design : Bulky phosphine ligands (e.g., XPhos) improve selectivity in Pd-catalyzed arylations by sterically directing coupling to the 5-nitro-substituted position .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side product formation in azetidine ring functionalization .

- Flow chemistry : Enables precise control of residence time and temperature for nitro group retention during high-temperature steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.